molecular formula C15H13Cl2NO B8554079 3-{(2,4-Dichlorophenyl)[(prop-2-en-1-yl)oxy]methyl}pyridine CAS No. 88321-53-3

3-{(2,4-Dichlorophenyl)[(prop-2-en-1-yl)oxy]methyl}pyridine

Cat. No. B8554079
CAS RN: 88321-53-3
M. Wt: 294.2 g/mol
InChI Key: ZBFXEGWHFZEENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{(2,4-Dichlorophenyl)[(prop-2-en-1-yl)oxy]methyl}pyridine is a useful research compound. Its molecular formula is C15H13Cl2NO and its molecular weight is 294.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-{(2,4-Dichlorophenyl)[(prop-2-en-1-yl)oxy]methyl}pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{(2,4-Dichlorophenyl)[(prop-2-en-1-yl)oxy]methyl}pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88321-53-3

Product Name

3-{(2,4-Dichlorophenyl)[(prop-2-en-1-yl)oxy]methyl}pyridine

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)-prop-2-enoxymethyl]pyridine

InChI

InChI=1S/C15H13Cl2NO/c1-2-8-19-15(11-4-3-7-18-10-11)13-6-5-12(16)9-14(13)17/h2-7,9-10,15H,1,8H2

InChI Key

ZBFXEGWHFZEENX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(C1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 250 ml single neck round bottom flask equipped with a reflux condensor and an argon inlet was added 3.56 gm of the 3-pyridyl-2,4-dichlorophenylcarbinol and 60 ml of anhydrous tetrahydrofuran. The system was cooled to 0° C. and after cooling 0.37 gm sodium hydride added. The system was stirred for 75 additional minutes and 1.45 ml of allyl bromide was then added. The system was allowed to come to room temperature over 1/2-hour and stirred there for an additional 1 hour. Afterwards the system was heated at reflux for 18 hours. At this time, water was added to the system and the product extracted with methylene chloride. The methylene chloride was then washed with water and then dried over sodium sulfate. The methylene chloride was removed by stripping to give 1.73 gm of the 3-pyridyl-2,4-dichlorophenylcarbinol allylether and listed as compound number 3 in Table I.
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step Two
Quantity
1.45 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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